Cas no 2763780-10-3 (2-tert-butyl(nitroso)amino-1-(3-chlorophenyl)propan-1-one)

2763780-10-3 structure
اسم المنتج:2-tert-butyl(nitroso)amino-1-(3-chlorophenyl)propan-1-one
2-tert-butyl(nitroso)amino-1-(3-chlorophenyl)propan-1-one الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 1-Propanone, 1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)nitrosoamino]-
- 2-tert-butyl(nitroso)amino-1-(3-chlorophenyl)propan-1-one
-
- نواة داخلي: 1S/C13H17ClN2O2/c1-9(16(15-18)13(2,3)4)12(17)10-6-5-7-11(14)8-10/h5-9H,1-4H3
- مفتاح Inchi: IPHMVIXBRCCXRJ-UHFFFAOYSA-N
- ابتسامات: C(C1=CC=CC(Cl)=C1)(=O)C(N(C(C)(C)C)N=O)C
الخصائص التجريبية
- كثيف: 1.14±0.1 g/cm3(Predicted)
- نقطة الغليان: 421.5±30.0 °C(Predicted)
- بكا: -6.67±0.70(Predicted)
2-tert-butyl(nitroso)amino-1-(3-chlorophenyl)propan-1-one الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27716480-0.25g |
2-[tert-butyl(nitroso)amino]-1-(3-chlorophenyl)propan-1-one |
2763780-10-3 | 95% | 0.25g |
$487.0 | 2023-09-10 | |
1PlusChem | 1P027X13-5g |
2-[tert-butyl(nitroso)amino]-1-(3-chlorophenyl)propan-1-one |
2763780-10-3 | 95% | 5g |
$3595.00 | 2024-05-07 | |
1PlusChem | 1P027X13-10g |
2-[tert-butyl(nitroso)amino]-1-(3-chlorophenyl)propan-1-one |
2763780-10-3 | 95% | 10g |
$5298.00 | 2024-05-07 | |
Enamine | EN300-27716480-10g |
2-[tert-butyl(nitroso)amino]-1-(3-chlorophenyl)propan-1-one |
2763780-10-3 | 95% | 10g |
$4236.0 | 2023-09-10 | |
Aaron | AR027X9F-250mg |
2-[tert-butyl(nitroso)amino]-1-(3-chlorophenyl)propan-1-one |
2763780-10-3 | 95% | 250mg |
$695.00 | 2023-12-15 | |
Enamine | EN300-27716480-10.0g |
2-[tert-butyl(nitroso)amino]-1-(3-chlorophenyl)propan-1-one |
2763780-10-3 | 95% | 10.0g |
$4236.0 | 2023-07-06 | |
Enamine | EN300-27716480-1g |
2-[tert-butyl(nitroso)amino]-1-(3-chlorophenyl)propan-1-one |
2763780-10-3 | 95% | 1g |
$986.0 | 2023-09-10 | |
1PlusChem | 1P027X13-250mg |
2-[tert-butyl(nitroso)amino]-1-(3-chlorophenyl)propan-1-one |
2763780-10-3 | 95% | 250mg |
$664.00 | 2024-05-07 | |
Aaron | AR027X9F-100mg |
2-[tert-butyl(nitroso)amino]-1-(3-chlorophenyl)propan-1-one |
2763780-10-3 | 95% | 100mg |
$496.00 | 2023-12-15 | |
Aaron | AR027X9F-10g |
2-[tert-butyl(nitroso)amino]-1-(3-chlorophenyl)propan-1-one |
2763780-10-3 | 95% | 10g |
$5850.00 | 2023-12-15 |
2-tert-butyl(nitroso)amino-1-(3-chlorophenyl)propan-1-one الوثائق ذات الصلة
-
2. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
3. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
2763780-10-3 (2-tert-butyl(nitroso)amino-1-(3-chlorophenyl)propan-1-one) منتجات ذات صلة
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 393835-65-9(5-Amino-N-acetyltryptamine)
الموردين الموصى بهم
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
عضو ذهبي
مورد الصين
مُحْضِر

PRIBOLAB PTE.LTD
عضو ذهبي
مورد الصين
مُحْضِر

pengshengyue
عضو ذهبي
مورد الصين
كميّة كبيرة

atkchemica
عضو ذهبي
مورد الصين
مُحْضِر

Jiangsu Xinsu New Materials Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
